

# The Discovery and Development of BMS-820132: A Partial Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | BMS-820132 |           |  |  |
| Cat. No.:            | B15615310  | Get Quote |  |  |

BMS-820132 is an investigational small molecule that acts as a partial activator of the enzyme glucokinase (GK), which was developed by Bristol Myers Squibb for the potential treatment of type 2 diabetes mellitus. Glucokinase plays a pivotal role in glucose homeostasis, and its activation was identified as a promising therapeutic strategy. However, early "full" glucokinase activators were associated with a significant risk of hypoglycemia.[1][2][3] The development of BMS-820132 represents a focused effort to mitigate this risk by creating a "partial" activator, aiming for a balanced efficacy and safety profile.[1][2][3] The compound advanced into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in human subjects.[4][5]

## **Rationale and Discovery**

The core therapeutic hypothesis behind glucokinase activation is to enhance glucose sensing in pancreatic  $\beta$ -cells and increase glucose uptake and metabolism in the liver.[1][2][6] Full activation of GK, however, led to an exaggerated pharmacological response, causing hypoglycemia.[1][2] Researchers at Bristol Myers Squibb embarked on a lead optimization program starting from a "full GK activator" to discover a molecule with a partial activation profile.[1][2] This led to the investigation of a series of amino heteroaryl phosphonate benzamides, culminating in the identification of **BMS-820132** (compound 31 in the discovery campaign).[1][2] The synthesis and preclinical development of this compound were detailed in the Journal of Medicinal Chemistry.[1][2]

# **Preclinical Pharmacology and Efficacy**



**BMS-820132** demonstrated a promising preclinical profile, exhibiting oral activity as a partial glucokinase activator.[7] In vitro studies confirmed its mechanism of action, while in vivo studies in animal models of diabetes showed its potential for glucose control.

**In Vitro Activity** 

| Parameter | Value    | Description                   |
|-----------|----------|-------------------------------|
| AC50      |          | The concentration of BMS-     |
|           | 29 nM    | 820132 required to achieve    |
|           | 29 11101 | 50% of the maximal activation |
|           |          | of the glucokinase enzyme.[7] |

## **In Vivo Studies**

Preclinical studies in rodent models were crucial in characterizing the efficacy and safety of **BMS-820132**.

| Animal Model                              | Dosing                                                     | Key Findings                                                                                                                                                      |
|-------------------------------------------|------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High-fat diet-induced obese<br>(DIO) mice | 3 μmol/kg and 30 μmol/kg<br>(single oral dose)             | Demonstrated a decrease in glucose levels in an oral glucose tolerance test (OGTT).  [7]                                                                          |
| Normal Sprague-Dawley (SD) rats           | 10-200 mg/kg (once daily for 1 month)                      | Resulted in body weight reduction.[7]                                                                                                                             |
| Zucker diabetic fatty (ZDF) rats          | 10-200 mg/kg (once daily for 1 month)                      | Did not show a reduction in<br>body weight, suggesting the<br>weight loss in normal rats was<br>linked to the exaggerated<br>pharmacology of GK<br>activation.[7] |
| Beagle dogs                               | 10 mg/kg, 60 mg/kg, and 120 mg/kg (once daily for 1 month) | No significant effects on food consumption were observed. [7]                                                                                                     |



## **Pharmacokinetics**

The pharmacokinetic profile of **BMS-820132** was evaluated in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies were essential for determining the dosing regimens for subsequent clinical trials.

## **Toxicology**

Toxicology studies in healthy euglycemic Sprague-Dawley rats and beagle dogs revealed that administration of **BMS-820132** at therapeutic exposures could lead to marked and extended hypoglycemia.[4] This was associated with adverse histopathological changes in the stomach, sciatic nerve, myocardium, and skeletal muscles.[4] To investigate if these effects were a direct result of the exaggerated pharmacology (prolonged hypoglycemia), the compound was administered to hyperglycemic and insulin-resistant Zucker diabetic fatty (ZDF) rats.[4] In this model, **BMS-820132** did not induce hypoglycemia or the associated adverse effects, indicating that the observed toxicity in healthy animals was secondary to the potent glucokinase activation.[4]

## **Clinical Development**

**BMS-820132** progressed into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans.

- NCT01105429: A placebo-controlled, single ascending dose study in subjects with type 2 diabetes on background metformin therapy.[5]
- NCT01290575: A placebo-controlled, multiple ascending dose study in subjects with type 2 diabetes treated with metformin monotherapy.[4]

The outcomes of these trials would be critical in determining the future development path of **BMS-820132**.

## Signaling Pathway and Experimental Workflow

The development of **BMS-820132** involved a structured progression from identifying the therapeutic target to preclinical and clinical evaluation.





Click to download full resolution via product page

Figure 1. The discovery and development workflow of BMS-820132.



The mechanism of action of **BMS-820132** is centered on its interaction with glucokinase, a key enzyme in glucose metabolism.



Click to download full resolution via product page

Figure 2. Mechanism of action of **BMS-820132** on glucokinase in pancreatic  $\beta$ -cells and hepatocytes.

# Experimental Protocols In Vitro Glucokinase Activation Assay

The activity of **BMS-820132** as a glucokinase activator was determined using a biochemical assay that measures the rate of glucose phosphorylation.

- · Reagents and Materials:
  - Recombinant human glucokinase enzyme.
  - Glucose substrate.



- ATP (adenosine triphosphate).
- Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase).
- NADP+ (nicotinamide adenine dinucleotide phosphate).
- BMS-820132 in various concentrations.
- Assay buffer (e.g., HEPES buffer containing MgCl2, KCl, and DTT).
- Microplate reader capable of measuring absorbance at 340 nm.
- Procedure:
  - The assay is typically performed in a 96- or 384-well plate format.
  - A reaction mixture is prepared containing the assay buffer, glucose, ATP, NADP+, and the coupling enzymes.
  - BMS-820132 is added to the wells at a range of concentrations.
  - The reaction is initiated by the addition of the glucokinase enzyme.
  - The rate of NADPH formation, which is proportional to the rate of glucose-6-phosphate production, is monitored by measuring the increase in absorbance at 340 nm over time.
  - The AC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

## **Oral Glucose Tolerance Test (OGTT) in Mice**

The OGTT is a standard in vivo model to assess glucose metabolism and the effect of antidiabetic agents.

- Animals:
  - High-fat diet-induced obese (DIO) mice or other relevant rodent models.
  - Animals are fasted overnight (typically 16-18 hours) with free access to water.



#### • Procedure:

- A baseline blood glucose measurement is taken from the tail vein (Time 0).
- BMS-820132 or vehicle is administered orally (p.o.) at the desired dose.
- After a specified pre-treatment period (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
- Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- The area under the curve (AUC) for blood glucose is calculated to quantify the effect of the compound on glucose tolerance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (BMS-820132) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-820132 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. Single Ascending Dose Study of BMS-820132 in Patients With Type 2 Diabetes | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]







• To cite this document: BenchChem. [The Discovery and Development of BMS-820132: A Partial Glucokinase Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615310#bms-820132-discovery-and-development-history]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com